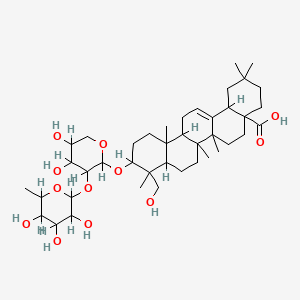

Sapindoside A

Description

Propriétés

IUPAC Name |

10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-21-28(44)30(46)31(47)33(51-21)53-32-29(45)24(43)19-50-34(32)52-27-11-12-37(4)25(38(27,5)20-42)10-13-40(7)26(37)9-8-22-23-18-36(2,3)14-16-41(23,35(48)49)17-15-39(22,40)6/h8,21,23-34,42-47H,9-20H2,1-7H3,(H,48,49) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEOITPILCOILGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949785 | |

| Record name | 3-{[2-O-(6-Deoxyhexopyranosyl)pentopyranosyl]oxy}-23-hydroxyolean-12-en-28-oato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27013-91-8 | |

| Record name | Helixin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4α)-3β-[[2-O-(6-deoxy-α-L-mannopyranosyl)-α-L-arabinopyranosyl]oxy]-23-hydroxyolean-12-en-28-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Sapindoside A, a saponin derived from the Sapindus genus, particularly Sapindus mukorossi, has garnered attention for its diverse biological activities. This article delves into its antibacterial properties, cytotoxic effects, and potential applications in medicine and cosmetics, supported by empirical research findings and case studies.

1. Antibacterial Activity

Recent studies have highlighted the potent antibacterial effects of Sapindoside A, especially against skin pathogens such as Cutibacterium acnes, which is implicated in acne. The mechanisms underlying its antibacterial action involve disrupting bacterial cell membranes and altering fatty acid compositions.

- Cell Membrane Disruption : Sapindoside A contributes significantly to the leakage of ions from bacterial cells, leading to morphological changes in the cell membrane. This was evidenced through Raman spectroscopy, which showed alterations in membrane protein environments upon treatment with Sapindus saponins .

- Fatty Acid Composition Changes : The introduction of Sapindoside A alters the fatty acid profiles in C. acnes, increasing cell surface hydrophobicity while reducing membrane fluidity. Notably, key fatty acids like 12-methyl-tetradecanoic acid and octadecanoic acid were affected, with a down-regulation of fatty acid biosynthesis-related genes observed .

1.2 Synergistic Effects with Other Saponins

A study indicated that when combined with Sapindoside B, Sapindoside A exhibited enhanced antibacterial activity through synergistic effects. Molecular docking studies revealed that Sapindoside A interacts more effectively with penicillin-binding proteins than its counterpart, suggesting a superior role in disrupting bacterial cell wall synthesis .

2. Cytotoxicity and Antitumor Activity

Research has also pointed to the cytotoxic properties of Sapindoside A against various human tumor cells. It has been shown to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells.

2.1 Case Studies

- In vitro studies demonstrated that Sapindus saponins can inhibit the proliferation of human tumor cells effectively. The cytotoxic activity was comparable to that of established chemotherapeutic agents like griseofulvin .

- Another investigation focused on the spermicidal potential of saponins from S. mukorossi, revealing that these compounds maintain structural integrity in human sperm while exerting toxic effects on abnormal cells .

3. Other Biological Activities

Beyond antibacterial and cytotoxic effects, Sapindoside A exhibits a range of biological activities:

- Antifungal Activity : Extracts containing Sapindoside A have shown effectiveness against various fungal strains, including Candida albicans. The antifungal properties are attributed to the disruption of fungal cell membranes and interference with metabolic processes .

- Anti-inflammatory Effects : Saponins are known for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation .

4. Applications in Medicine and Cosmetics

Given its diverse biological activities, Sapindoside A holds promise for various applications:

- Cosmetic Industry : Its antibacterial properties make it a candidate for inclusion in acne treatment formulations.

- Pharmaceutical Development : The cytotoxicity against tumor cells positions it as a potential lead compound for developing new anticancer therapies.

5. Summary Table of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antibacterial | Strong against C. acnes | Disruption of cell membrane integrity |

| Cytotoxic | Effective on tumor cells | Induction of apoptosis |

| Antifungal | Effective against fungi | Disruption of fungal cell membranes |

| Anti-inflammatory | Moderate | Inhibition of inflammatory pathways |

6. Conclusion

Sapindoside A exhibits significant biological activities that warrant further investigation for therapeutic applications. Its ability to disrupt bacterial membranes and induce cytotoxic effects positions it as a valuable compound in both medicinal and cosmetic fields. Continued research will help elucidate its full potential and mechanisms of action.

Applications De Recherche Scientifique

Antibacterial Properties

Synergistic Effects Against Cutibacterium acnes

Sapindoside A has been shown to exhibit potent antibacterial activity, particularly against Cutibacterium acnes, a bacterium associated with acne. Recent studies have demonstrated that when combined with Sapindoside B, it enhances the antibacterial efficacy significantly. This combination alters the fatty acid composition and membrane properties of C. acnes, leading to increased cell surface hydrophobicity and reduced membrane fluidity. The mechanism involves targeting fatty acid biosynthesis-related genes, which are down-regulated upon treatment with Sapindoside A and B .

Mechanism of Action

Molecular docking studies revealed that Sapindoside A interacts with crucial enzymes involved in bacterial cell wall synthesis, such as penicillin-binding protein 2 and FabD, indicating its role in disrupting bacterial cell integrity . This action not only inhibits bacterial growth but also shows promise as a natural additive in cosmetic products aimed at treating acne.

Cosmetic Applications

Natural Anti-Acne Agent

Due to its synergistic antibacterial properties, Sapindoside A is being explored as a natural anti-acne agent in cosmetic formulations. The ability to disrupt C. acnes membranes suggests that products containing this compound could reduce acne lesions without contributing to antibiotic resistance, a growing concern in dermatological treatments .

Formulation Insights

Research indicates that incorporating Sapindoside A into topical formulations can enhance their effectiveness against acne while minimizing side effects commonly associated with synthetic antibacterial agents. The natural origin of this saponin also appeals to consumers seeking clean beauty products .

Extraction Methods

Innovative Techniques

The extraction of Sapindoside A from Sapindus mukorossi involves several methods aimed at maximizing yield and purity. Common techniques include:

- Solvent Extraction : Utilizing organic solvents to dissolve saponins from plant materials.

- Ultrasound-Assisted Extraction (UAE) : Enhancing extraction efficiency through ultrasonic waves.

- Supercritical Fluid Extraction (SFE) : Using supercritical CO2 as a solvent for environmentally friendly extraction.

These methods not only improve the yield of Sapindoside A but also preserve its bioactive properties for further applications in pharmaceuticals and cosmetics .

Case Study 1: Antibacterial Efficacy

A study published in Molecules demonstrated that Sapindoside A significantly reduced the viability of C. acnes in vitro when used in combination with other saponins. The results indicated a marked decrease in bacterial counts and changes in membrane integrity, supporting its potential use as an anti-acne agent .

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, researchers incorporated Sapindoside A into a cream designed for acne treatment. The clinical trials showed improved skin conditions among participants, with reduced inflammation and fewer breakouts compared to control groups using standard treatments .

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Sapindoside B

- Structure: Shares the oleanolic acid core but differs in sugar moieties (e.g., additional arabinose residue) .

- Pharmacokinetics: Only 2% of Sapindoside B is excreted unchanged in rats, suggesting extensive metabolism and low bioavailability . No direct data exists for Sapindoside A, but structural similarity implies comparable challenges.

Pulsatilla Saponin D

Sieboldianoside B

- Structure : Features a gypsogenin aglycone, differing in hydrophobic interactions due to esterified side chains .

- Function : Used in anti-inflammatory studies, contrasting with Sapindoside A’s cardiovascular focus .

Functional Analogues

Tauroside E

- Structure: A phenolic glycoside lacking triterpenoid backbone .

- Bioactivity: Known for antidepressant effects, unlike Sapindoside A’s cardiovascular roles .

Comparative Data Tables

Table 1: Structural Features of Sapindoside A and Analogues

Table 2: Pharmacological Activities

| Compound | Antihypertensive | Antifungal Adjuvant | Anticancer | Biosurfactant |

|---|---|---|---|---|

| Sapindoside A | Yes | Yes | No data | Yes |

| Sapindoside B | No data | No data | Yes | Yes |

| Pulsatilla Saponin D | No data | No data | Yes | No data |

Table 3: Physicochemical and Pharmacokinetic Properties

| Compound | HLB Value | Bioavailability | Excretion (Parent Form) |

|---|---|---|---|

| Sapindoside A | 1.6 | Not studied | Not studied |

| Sapindoside B | Not reported | Low | 2% over 48h |

Key Research Findings and Gaps

- Structural-Activity Relationship: The number and type of sugar residues critically influence bioactivity. For example, Sapindoside B’s arabinose moiety may enhance anticancer effects, while Sapindoside A’s xylose chain could optimize biosurfactant utility .

- Pharmacokinetic Challenges: Low bioavailability is a hallmark of saponins due to poor absorption and rapid metabolism. Novel drug delivery systems (e.g., nanoparticles) are proposed to mitigate this .

- Research Gaps: Direct comparative studies on Sapindoside A and B are lacking, particularly in bioavailability and mechanistic pathways.

Méthodes De Préparation

Solvent Selection and Optimization

Extraction efficiency depends on solvent polarity, temperature, and solid-liquid ratios. Ethanol-water mixtures are preferred for balancing polarity and yield:

| Solvent System | Solid-Liquid Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| 50% Ethanol-water | 1:10 | 78.1 | 65–70 |

| 80% Ethanol | 1:6–1:4 | 67.8 | 75–80 |

| Boiling Water | 1:10 | 70.9 | 60–65 |

Ethanol concentrations above 50% improve solubility of low-polarity saponins like Sapindoside A, while aqueous mixtures enhance mass transfer. Multi-stage extraction with gradient solvents (e.g., 80% ethanol) increases yield by 15–20% compared to single-step methods.

Extraction Protocol

-

Raw Material Preparation : Dried Sapindus mukorossi pericarps are milled to 0.5–1 mm particles to maximize surface area.

-

Solvent Extraction : Three successive extractions at 60–80°C using 80% ethanol (1:6, 1:5, 1:4 solid-liquid ratios) for 3, 2, and 1 hour, respectively.

-

Filtration and Concentration : Hot filtration removes insoluble debris, followed by rotary evaporation under reduced pressure to recover solvents.

Purification Techniques

Macroporous Resin Chromatography

HP-20 macroporous resin effectively enriches saponins via hydrophobic interactions:

Silica Gel Column Chromatography

Further purification uses silica gel (200–300 mesh) with chloroform-methanol gradients:

Gel Filtration Chromatography

Sephadex LH-20 refines purity using isocratic elution (chloroform:methanol, 1:1). Sapindoside A elutes in mid-polarity fractions, achieving >90% purity after two cycles.

Analytical Characterization

Thin-Layer Chromatography (TLC)

High-Performance Liquid Chromatography (HPLC)

Q & A

Q. What are the standard methodologies for isolating Sapindoside A from plant sources like Sapindus mukorossi?

Sapindoside A is typically isolated via ethanolic extraction followed by fractionation using column chromatography. For example, Huang et al. used ethanol to extract saponins from Sapindus mukorossi galls, followed by chromatographic separation to isolate Sapindoside A and related compounds. Researchers should validate purity using HPLC and confirm structural integrity via NMR and mass spectrometry .

Q. How is the chemical structure of Sapindoside A elucidated using spectroscopic techniques?

Structural elucidation involves a combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) to map carbon-hydrogen frameworks and mass spectrometry (e.g., ESI-MS) to determine molecular weight and fragmentation patterns. For instance, Nakayama et al. confirmed the oleanane-type triterpene backbone of Sapindoside A through comparative analysis with known saponin spectra .

Q. What biological activities have been experimentally validated for Sapindoside A?

Studies report antimicrobial, anti-inflammatory, and cytotoxic properties. Experimental validation often involves in vitro assays like broth microdilution (for antimicrobial activity) and MTT assays (for cytotoxicity). However, researchers must standardize cell lines (e.g., HeLa or RAW264.7 macrophages) and control for saponin-induced hemolysis in cytotoxicity studies .

Q. How should researchers design dose-response experiments to evaluate Sapindoside A’s efficacy?

Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture sigmoidal dose-response curves. Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO concentration ≤0.1%). Replicate experiments at least three times to ensure statistical power .

Advanced Research Questions

Q. How can researchers optimize the yield of Sapindoside A during extraction while minimizing co-elution of structurally similar saponins?

Employ orthogonal separation techniques, such as HILIC (Hydrophilic Interaction Chromatography) coupled with reversed-phase HPLC, to resolve polar saponins. Gradient elution with acetonitrile/water (0.1% formic acid) enhances peak resolution. Monitor fractions using LC-MS/MS and dereplicate via spectral databases (e.g., GNPS) .

Q. What strategies address discrepancies in reported bioactivity data for Sapindoside A across studies?

Discrepancies may arise from variations in plant sourcing, extraction protocols, or assay conditions. Standardize raw material authentication (e.g., DNA barcoding of Sapindus mukorossi) and adopt OECD guidelines for in vitro assays. Meta-analyses of existing data can identify confounding variables, such as endotoxin contamination in cell cultures .

Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data for Sapindoside A?

Conduct pharmacokinetic studies to assess bioavailability and metabolite formation. For example, use LC-MS to quantify Sapindoside A in plasma after oral administration in rodent models. Compare in vitro IC values with in vivo effective doses, adjusting for protein binding and tissue distribution .

Q. How should researchers design a robust structure-activity relationship (SAR) study for Sapindoside A derivatives?

Synthesize analogs with modifications to the aglycone (e.g., hydroxylation at C-28) or sugar moieties (e.g., replacing xylose with glucose). Test derivatives in parallel assays (e.g., anti-inflammatory COX-2 inhibition) and use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. What statistical approaches are critical for validating the significance of Sapindoside A’s effects in complex biological systems?

Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For omics data (e.g., transcriptomics), use false discovery rate (FDR) correction. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize biological relevance beyond p-values .

Q. How can researchers ensure reproducibility when scaling up Sapindoside A isolation for preclinical trials?

Document batch-to-batch variability in raw materials and optimize Good Laboratory Practice (GLP)-compliant protocols. Validate critical process parameters (CPPs) like extraction temperature and solvent-to-material ratio using design-of-experiment (DoE) approaches. Publish detailed chromatograms and NMR spectra in supplementary materials .

Methodological Best Practices

- Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over reviews to access raw spectral data and experimental details. Use CAS SciFinder to track synthetic analogs and bioactivity data .

- Data Reporting : Follow CONSORT guidelines for in vivo studies and MIAME standards for omics data. Deposit raw NMR and MS files in public repositories (e.g., MetaboLights) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.